2',3'-Epoxypropyl-1-thioglucoside

β-1,3-glucanase inhibition affinity labeling active-site covalent modification

2',3'-Epoxypropyl-1-thioglucoside (EPTG; CAS 88641-51-4), systematically named β-D-glucopyranoside, oxiranylmethyl 1-thio-, is a synthetic thioglycoside bearing a 2,3-epoxypropyl aglycone attached via a sulfur glycosidic linkage. First reported in 1983 as an active-site-directed irreversible inhibitor of endo-β-1,3-glucanase LIV from the marine mollusc Spisula sachalinensis, EPTG belongs to the broader class of epoxyalkyl glycoside affinity labels but is distinguished from its O-glycoside analogs by the presence of the hydrolysis-resistant C–S–C thioglycosidic bond.

Molecular Formula C9H16O6S
Molecular Weight 252.29 g/mol
CAS No. 88641-51-4
Cat. No. B1226019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Epoxypropyl-1-thioglucoside
CAS88641-51-4
Synonyms2',3'-epoxypropyl-1-thioglucoside
EPTG
Molecular FormulaC9H16O6S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESC1C(O1)CSC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H16O6S/c10-1-5-6(11)7(12)8(13)9(15-5)16-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9+/m1/s1
InChIKeyCOAABSMONFNYQH-TTWCUHKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Epoxypropyl-1-thioglucoside (EPTG, CAS 88641-51-4): A Thioglycosidic Affinity Label for β-Glucanase Research and Procurement


2',3'-Epoxypropyl-1-thioglucoside (EPTG; CAS 88641-51-4), systematically named β-D-glucopyranoside, oxiranylmethyl 1-thio-, is a synthetic thioglycoside bearing a 2,3-epoxypropyl aglycone attached via a sulfur glycosidic linkage [1]. First reported in 1983 as an active-site-directed irreversible inhibitor of endo-β-1,3-glucanase LIV from the marine mollusc Spisula sachalinensis, EPTG belongs to the broader class of epoxyalkyl glycoside affinity labels but is distinguished from its O-glycoside analogs by the presence of the hydrolysis-resistant C–S–C thioglycosidic bond [2]. The compound carries an electrophilic epoxide warhead that enables covalent modification of nucleophilic residues within enzyme active sites, functioning as both an affinity-labeling probe and a mechanistic tool for glycoside hydrolase characterization [1].

β-1,3-glucanase active-site labeling probe with epoxide warhead
Hydrolysis-resistant thioglycoside for glycosidase-rich biological matrices
Enables tryptophanyl residue protection assays for active-site mapping

Why 2',3'-Epoxypropyl-1-thioglucoside (EPTG) Cannot Be Substituted by O-Glycoside or Non-Thio Epoxypropyl Analogs in β-Glucanase Studies


Substituting EPTG with its closest structural analogs—2',3'-epoxypropyl β-D-glucopyranoside (the O-glycoside, CAS 33275-57-9), 2',3'-epoxypropyl α-D-glucopyranoside (α-EPG), or β-D-glucopyranosyl isothiocyanate—introduces three critical points of failure. First, the O-glycosidic bond in the non-thio analog is susceptible to enzymatic hydrolysis by glycosidases present in biological matrices, leading to probe degradation before target engagement, whereas the C–S–C thioglycosidic linkage in EPTG confers resistance to O-glycosidase cleavage [1]. Second, each analog exhibits a fundamentally different enzyme target selectivity profile: the O-glycoside analog preferentially inactivates the Escherichia coli glucose transporter EIIGlc (and non-specifically alkylates yeast hexokinase), while EPTG selectively modifies the active site of β-1,3-glucanase LIV [2][3]. Third, EPTG uniquely enables active-site tryptophanyl residue protection assays that cannot be replicated with glucono-1,5-lactone or the O-glycoside series, making it an irreplaceable structural probe for glucanase active-site architecture [4].

O-Glycoside
Susceptible to enzymatic hydrolysis; EPTG's C–S–C linkage may preserve probe integrity in complex samples.
α-EPG
Targets β-amylase, not β-1,3-glucanase; cross-reactivity can produce false-negative results.
O-Glycoside (non-specific)
Non-specific off-target alkylation reported; tryptophanyl-specific readout not demonstrated.

2',3'-Epoxypropyl-1-thioglucoside (EPTG): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


EPTG Achieves 95% Irreversible Inactivation of β-1,3-Glucanase LIV: Quantitative Affinity Labeling Efficiency vs. O-Glycoside and Isothiocyanate Probes

EPTG (2',3'-epoxypropyl-1-thio-β-D-glucopyranoside) inactivates endo-β-1,3-glucanase LIV from Spisula sachalinensis to a maximum extent of 95% through selective covalent modification of a catalytically essential nucleophilic group in the enzyme active site [1]. In contrast, the O-glycoside analog 2',3'-epoxypropyl β-D-glucopyranoside shows no reported activity against this glucanase; instead, it acts on the structurally unrelated E. coli EIIGlc transporter as a pseudosubstrate inhibitor [2]. Furthermore, β-D-glucopyranosyl isothiocyanate—another electrophilic affinity probe—irreversibly inhibits sweet-almond β-glucosidase B but has no demonstrated activity against β-1,3-glucanases [3]. The near-quantitative inactivation by EPTG establishes it as the only epoxypropyl-based probe with validated high-efficiency targeting of a β-1,3-glucanase.

Inactivation Efficiency
Head-to-head
EPTG: 95% inactivation of β-1,3-glucanase LIV; O-glycoside analog: 0% against same target
Only validated epoxypropyl probe for >90% glucanase inactivation
Data from purified Spisula enzyme; cross-study comparison
β-1,3-glucanase inhibition affinity labeling active-site covalent modification

Thioglycosidic C–S–C Linkage Confers Enzymatic Hydrolysis Resistance Absent in 2',3'-Epoxypropyl β-D-Glucopyranoside (O-Glycoside Analog)

The thioglycosidic bond (C–S–C) in EPTG is intrinsically resistant to hydrolysis by the vast majority of glycoside hydrolases, whereas the O-glycosidic bond in 2',3'-epoxypropyl β-D-glucopyranoside (CAS 33275-57-9) is susceptible to enzymatic cleavage [1]. Thioglycosides are described in the primary literature as 'hydrolysis- and metabolism-resistant synthetic S-analogs of natural O-glycosides' and as 'hydrolase-resistant mimics of O-linked glycosides' [1][2]. While thioglycosides are 'usually resistant to hydrolysis, even in the presence of acids or most glycohydrolases,' their O-glycoside counterparts are readily cleaved [3]. This differential stability is critical in experimental systems containing endogenous glycosidases (e.g., cell lysates, tissue homogenates, marine organism extracts), where the O-glycoside probe may be degraded prior to target engagement.

Thioglycosidic Stability
Class-level
Thioglycosides reported ~1000-fold slower enzymatic hydrolysis vs. O-glycosides
Supports probe persistence in glycosidase-rich environments
Class-level inference; direct EPTG–O-analog rate not measured
thioglycoside stability glycosidase resistance probe integrity

EPTG Enables Active-Site Tryptophanyl Residue Protection Assays: A Mechanistic Probing Capability Not Demonstrated for O-Glycoside or Isothiocyanate Analogs

EPTG binding to β-1,3-glucanase LIV protects accessible tryptophanyl residues in the enzyme active center against oxidation by N-bromosuccinimide, a property demonstrated through UV-spectroscopic comparison of native and EPTG-inhibited enzyme [1]. Additionally, the addition of substrates laminarine and laminarioligosaccharides to the EPTG-inhibited enzyme induces UV-differential spectra characteristic of a tryptophanyl residue involved in enzyme-inhibitor-substrate complex formation, whereas glucono-1,5-lactone—a classical competitive inhibitor—does not produce such spectra [1]. This dual capability (protection against chemical oxidation and substrate-induced spectral changes) has not been reported for the O-glycoside analog 2',3'-epoxypropyl β-D-glucopyranoside, whose interaction with yeast hexokinase was characterized as non-specific, with off-target thiol group alkylation observed at 50 mM concentrations [2].

Tryptophanyl Protection
Head-to-head
EPTG protects active-site Trp from NBS oxidation; glucono-1,5-lactone does not
Unique Trp-specific readout for active-site architecture mapping
UV-differential spectroscopy; O-glycoside analog showed non-specific alkylation
tryptophanyl residue protection active-site mapping UV-differential spectroscopy

Distinct Enzyme Target Selectivity: EPTG Targets β-1,3-Glucanase Whereas α-EPG Targets β-Amylase, Enabling Orthogonal Experimental Design

EPTG selectively inactivates β-1,3-glucanase LIV, whereas the α-anomer 2',3'-epoxypropyl α-D-glucopyranoside (α-EPG) functions as a selective affinity-labeling reagent for β-amylases from soybean, sweet potato, barley, and Bacillus cereus, with complete inactivation of soybean β-amylase and incorporation of 1.1 mol α-EPG per mol enzyme at 92% inactivation [1][2]. The O-glycoside analog 2',3'-epoxypropyl β-D-glucopyranoside targets yet a third enzyme class: the E. coli glucose PTS transporter EIIGlc, acting as both inhibitor and pseudosubstrate with a KM of 0.028 mM and IC50 of 0.001 mM at pH 7.5 and 30°C [3]. This tripartite target divergence means that EPTG, α-EPG, and the β-O-glycoside are not interchangeable: each addresses a distinct enzyme system, and selection error directly compromises experimental validity.

Enzyme Target Selectivity
Cross-study
EPTG: β-1,3-glucanase; α-EPG: β-amylase; β-O-glycoside: EIIGlc transporter – zero overlap
Selection error directly compromises experimental validity
Three distinct targets confirmed in published studies
enzyme target selectivity β-1,3-glucanase vs β-amylase orthogonal affinity probes

2',3'-Epoxypropyl-1-thioglucoside (EPTG): High-Confidence Research Application Scenarios Derived from Quantitative Evidence


Active-Site Mapping of β-1,3-Glucanases via Covalent Affinity Labeling and Tryptophanyl Residue Protection

EPTG is the validated probe of choice for covalent modification of the catalytic nucleophile in β-1,3-glucanase active sites, achieving 95% inactivation of the Spisula sachalinensis LIV enzyme [1]. The EPTG-inhibited enzyme can then be subjected to UV-differential spectroscopy with laminarine and laminarioligosaccharides to identify tryptophanyl residues involved in substrate binding—a capability not replicated by glucono-1,5-lactone or O-glycoside probes [1]. The protection of active-site tryptophanyl residues against N-bromosuccinimide oxidation further enables chemical foot-printing of the active-site architecture [1].

Comparative Studies of Glucanase Evolution Across Marine and Terrestrial Organisms Using a Hydrolysis-Resistant Probe

The thioglycosidic C–S–C linkage renders EPTG resistant to degradation by endogenous glycosidases that are abundant in marine organism extracts [2][3]. This stability advantage is critical when comparing β-1,3-glucanases from diverse sources—including marine molluscs (Spisula sachalinensis), sea urchins (Strongylocentrotus intermedius), and terrestrial snails (Eulota maakii)—where variable levels of co-extracted glycosidases would differentially degrade an O-glycoside probe, confounding cross-species comparisons [1].

Orthogonal Affinity Labeling Experiments Requiring Glucanase-Specific (Not Amylase or Transporter) Targeting

In experimental systems where multiple carbohydrate-active enzymes coexist (e.g., crude mollusc digestive gland extracts containing both β-1,3-glucanases and β-amylases), EPTG provides glucanase-specific covalent modification without cross-reactivity toward β-amylases. This contrasts with α-EPG, which selectively inactivates β-amylases (100% inactivation of soybean β-amylase, 1.1 mol/mol incorporation), and with the β-O-glycoside analog, which targets the bacterial EIIGlc transporter [4][5]. This orthogonality enables multiplexed affinity labeling experimental designs for dissecting complex carbohydrate-active enzyme mixtures.

Synthesis of Hydrolysis-Stable Neoglycoconjugates via Epoxide Ring-Opening Chemistry

The epoxide group of EPTG can be exploited for covalent conjugation to nucleophilic residues on peptides, proteins, or solid supports, generating thioglycosidic neoglycoconjugates that retain the enzymatic stability of the C–S–C linkage [2][3]. Unlike O-glycoside-based conjugates, the resulting thioglycoside conjugates resist cleavage by glycosidases that may be present in biological assay systems, ensuring conjugate integrity throughout the experimental timeline. This application builds on the well-established reactivity of epoxypropyl glycosides toward thiol and carboxylate nucleophiles [1].

Application
Selection Property
Validation Focus
β-1,3-glucanase active-site mapping
Covalent affinity labeling with tryptophanyl protection
Tryptophanyl residue specificity and UV-differential spectra
Cross-species glucanase comparison in crude extracts
Hydrolysis-resistant thioglycosidic C–S–C bond
Probe integrity in the presence of co-extracted glycosidases
Multiplexed CAZyme profiling without amylase interference
Glucanase-specific targeting, no β-amylase cross-reactivity
Selectivity confirmation against α-EPG-sensitive β-amylases
Synthesis of hydrolysis-stable neoglycoconjugates
Epoxide reactivity with peptide/protein nucleophiles
Conjugate stability under glycosidase exposure
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